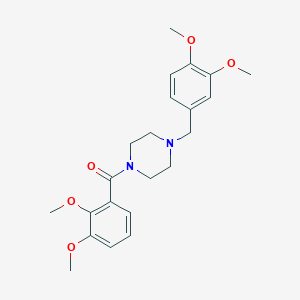![molecular formula C26H37N3O3 B247008 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol, also known as BRL-15572, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 by researchers at GlaxoSmithKline, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of anxiety and mood, and its blockade by 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase the levels of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which are all involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol for lab experiments is its selectivity for the 5-HT2C receptor. This makes it a useful tool for studying the role of this receptor in anxiety and depression. However, one limitation of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol is its relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol. One area of interest is the development of more potent and selective analogs of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol for use in preclinical studies. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol in other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is interest in studying the long-term effects of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol is a complex process that involves several steps. The starting material is 4-(4-piperidinyl)-1,2,3,6-tetrahydropyridine, which is first reacted with 3-(benzyloxy)-4-methoxybenzyl chloride to form the intermediate compound. This intermediate is then reacted with 1-(2-aminoethyl)piperazine to yield the final product, 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol.
Aplicaciones Científicas De Investigación
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Several studies have shown that 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol has anxiolytic and antidepressant effects in animal models.
Propiedades
Nombre del producto |
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol |
|---|---|
Fórmula molecular |
C26H37N3O3 |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2-[4-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H37N3O3/c1-31-25-8-7-23(19-26(25)32-21-22-5-3-2-4-6-22)20-28-11-9-24(10-12-28)29-15-13-27(14-16-29)17-18-30/h2-8,19,24,30H,9-18,20-21H2,1H3 |
Clave InChI |
XHPFBWVICKABNV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)



![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)




![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)
